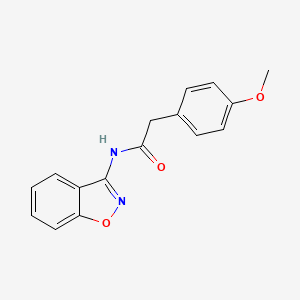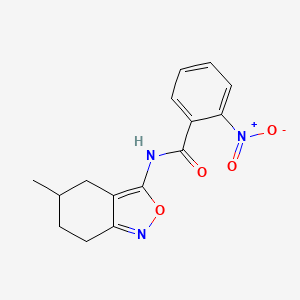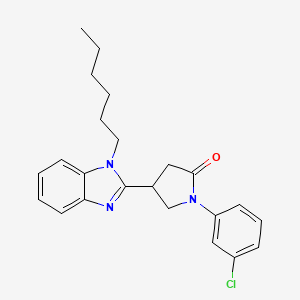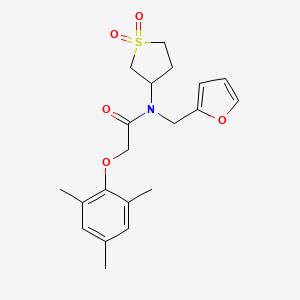![molecular formula C19H14N4O2 B11406527 5-(2-oxo-2-phenylethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11406527.png)
5-(2-oxo-2-phenylethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-OXO-2-PHENYLETHYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with phenyl and oxo-phenylethyl substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 5-(2-OXO-2-PHENYLETHYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of phenylhydrazine with ethyl acetoacetate to form a pyrazolone intermediate. This intermediate then undergoes cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-(2-OXO-2-PHENYLETHYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(2-OXO-2-PHENYLETHYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . By binding to the active site of these enzymes, the compound prevents their interaction with substrates, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, its antibacterial and antifungal activities are attributed to its ability to disrupt the cell membrane integrity and inhibit essential enzymes in microbial cells .
Comparison with Similar Compounds
5-(2-OXO-2-PHENYLETHYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: A simpler analog without the phenyl and oxo-phenylethyl substituents, which may exhibit different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A structurally related compound with an additional triazole ring, known for its potent CDK2 inhibitory activity.
2-Thioxopyrimidine: Another related compound with a sulfur atom in place of the oxygen atom, which may have distinct chemical reactivity and biological properties.
The uniqueness of 5-(2-OXO-2-PHENYLETHYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE lies in its specific substituents that enhance its biological activities and make it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H14N4O2 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
5-phenacyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H14N4O2/c24-17(14-7-3-1-4-8-14)12-22-13-20-18-16(19(22)25)11-21-23(18)15-9-5-2-6-10-15/h1-11,13H,12H2 |
InChI Key |
PXBBYHAEPVFBIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-2-(ethylsulfonyl)-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrimidine-4-carboxamide](/img/structure/B11406460.png)

![4-{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11406470.png)
![3-[4-(dimethylamino)phenyl]-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11406471.png)
![N-(4-Chlorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide](/img/structure/B11406474.png)

![1-(2-ethoxyphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11406496.png)

![phenyl[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B11406504.png)


![6,7-dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11406517.png)
![3-(2-hydroxyphenyl)-4-phenyl-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11406525.png)
